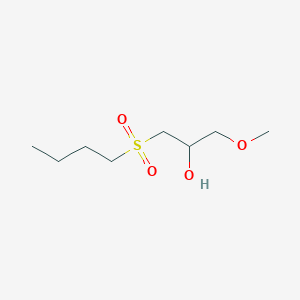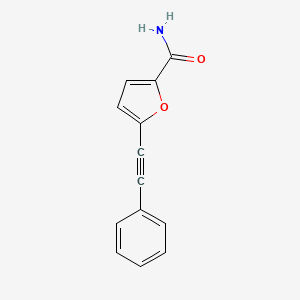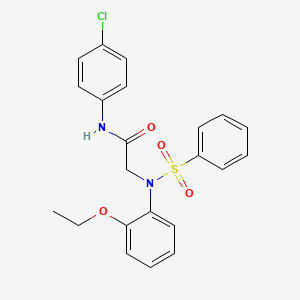![molecular formula C22H26N2O3 B4886625 N-[4-(1-piperidinylcarbonyl)phenyl]-3-propoxybenzamide](/img/structure/B4886625.png)
N-[4-(1-piperidinylcarbonyl)phenyl]-3-propoxybenzamide
Vue d'ensemble
Description
N-[4-(1-piperidinylcarbonyl)phenyl]-3-propoxybenzamide, commonly known as NPPB, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is primarily used as a research tool to study the physiological and biochemical effects of ion transport in cells. In
Applications De Recherche Scientifique
NPPB is primarily used as a research tool in the field of ion transport physiology. It has been extensively studied for its ability to inhibit chloride channels and transporters. Chloride channels and transporters play a crucial role in regulating the movement of ions across cell membranes, and their dysfunction has been linked to several diseases, including cystic fibrosis and epilepsy.
Mécanisme D'action
NPPB exerts its inhibitory effect on chloride channels and transporters by binding to a specific site on these proteins. This binding results in a conformational change that prevents the movement of chloride ions across the cell membrane. NPPB has been shown to be a potent inhibitor of several chloride channels and transporters, including CFTR, VRAC, and NKCC1.
Biochemical and Physiological Effects:
NPPB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the swelling of cells in response to hypotonic stress. This effect is thought to be due to the inhibition of VRAC, a chloride channel that plays a crucial role in cell volume regulation. NPPB has also been shown to inhibit the activity of CFTR, a chloride channel that is mutated in patients with cystic fibrosis. Inhibition of CFTR results in decreased mucus production and improved lung function in cystic fibrosis patients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NPPB is its potency as an inhibitor of chloride channels and transporters. This potency allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation of NPPB is its relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for research involving NPPB. One area of interest is the development of more potent and selective inhibitors of chloride channels and transporters. Another area of interest is the use of NPPB in the treatment of diseases associated with chloride channel dysfunction, such as cystic fibrosis and epilepsy. Additionally, the role of NPPB in regulating ion transport in other cell types, such as neurons and muscle cells, is an area of active research.
Conclusion:
In conclusion, N-[4-(1-piperidinylcarbonyl)phenyl]-3-propoxybenzamide is a potent inhibitor of chloride channels and transporters that has diverse applications in scientific research. Its ability to inhibit the activity of these proteins has been shown to have several biochemical and physiological effects, including the inhibition of cell swelling and improved lung function in cystic fibrosis patients. Although there are some limitations to its use, NPPB remains an important tool in the study of ion transport physiology and has several potential future applications.
Propriétés
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-15-27-20-8-6-7-18(16-20)21(25)23-19-11-9-17(10-12-19)22(26)24-13-4-3-5-14-24/h6-12,16H,2-5,13-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSLVGGKBQCACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(piperidin-1-ylcarbonyl)phenyl]-3-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(4-ethylcyclohexyl)imino]diethanol](/img/structure/B4886546.png)
![11-(3-bromophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4886553.png)
![2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4886566.png)
![4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine](/img/structure/B4886573.png)

![6-tert-butyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4886588.png)
![2-(2,4-dichlorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4886590.png)
![2-amino-4-(4-bromo-2-thienyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4886595.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4886597.png)

![4-[2-(2-fluorophenyl)-1-methylethyl]-2,6-dimethylmorpholine](/img/structure/B4886607.png)

![1-(4-chloro-3,5-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4886627.png)
![ethyl 4-{[1-methyl-5-(propionylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4886635.png)